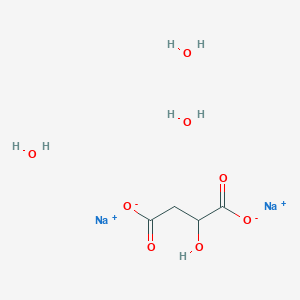
Disodium;2-hydroxybutanedioate;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2-hydroxybutanedioate;trihydrate, also known as disodium hydrogen citrate sesquihydrate, is a chemical compound with the molecular formula C12H18Na4O17. It is a white crystalline powder that is highly soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium;2-hydroxybutanedioate;trihydrate can be synthesized through the neutralization of citric acid with sodium hydroxide. The reaction typically involves dissolving citric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline form of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is typically produced in large reactors where citric acid and sodium hydroxide are mixed under controlled temperature and pressure conditions. The resulting solution is then subjected to crystallization and drying processes to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Disodium;2-hydroxybutanedioate;trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various carboxylic acids, while substitution reactions can yield a wide range of derivatives .
Aplicaciones Científicas De Investigación
Disodium;2-hydroxybutanedioate;trihydrate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.
Medicine: It is used in pharmaceutical formulations as a stabilizing agent and to enhance the solubility of certain drugs.
Industry: this compound is used in the food industry as a preservative and flavoring agent.
Mecanismo De Acción
The mechanism of action of disodium;2-hydroxybutanedioate;trihydrate involves its ability to chelate metal ions and act as a buffering agent. By binding to metal ions, it can prevent unwanted reactions and stabilize various chemical and biological systems. The compound’s buffering capacity helps maintain a stable pH in solutions, which is crucial for many biochemical and industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Disodium hydrogen phosphate: Another commonly used buffering agent with similar properties.
Sodium citrate: Used in similar applications but has different chemical properties and solubility.
Sodium acetate trihydrate: Used in heat storage applications and has different thermal properties
Uniqueness
Disodium;2-hydroxybutanedioate;trihydrate is unique due to its specific chemical structure, which allows it to chelate metal ions effectively and act as a versatile buffering agent. Its high solubility in water and stability under various conditions make it particularly valuable in scientific and industrial applications .
Propiedades
Fórmula molecular |
C4H10Na2O8 |
|---|---|
Peso molecular |
232.10 g/mol |
Nombre IUPAC |
disodium;2-hydroxybutanedioate;trihydrate |
InChI |
InChI=1S/C4H6O5.2Na.3H2O/c5-2(4(8)9)1-3(6)7;;;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;3*1H2/q;2*+1;;;/p-2 |
Clave InChI |
IBASFZCDVTYPFX-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(=O)[O-])O)C(=O)[O-].O.O.O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
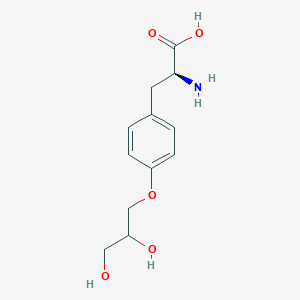
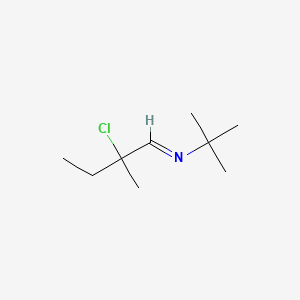

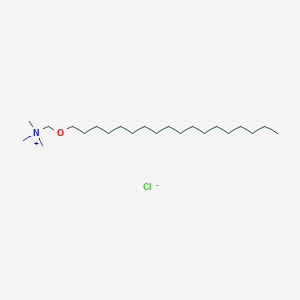
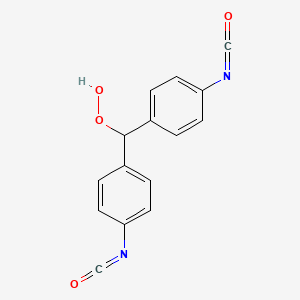
![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
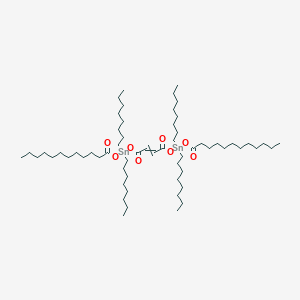
![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)

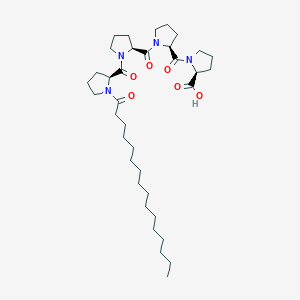
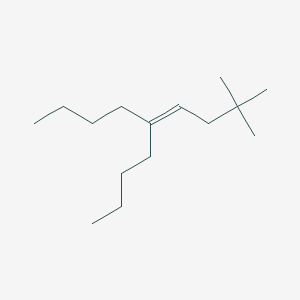

![(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol](/img/structure/B14491544.png)
